Carbetamide-D5 Carbetamide-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18558214
InChI: InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D
SMILES:
Molecular Formula: C12H16N2O3
Molecular Weight: 241.30 g/mol

Carbetamide-D5

CAS No.:

Cat. No.: VC18558214

Molecular Formula: C12H16N2O3

Molecular Weight: 241.30 g/mol

* For research use only. Not for human or veterinary use.

Carbetamide-D5 -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 241.30 g/mol
IUPAC Name [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate
Standard InChI InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D
Standard InChI Key AMRQXHFXNZFDCH-NLPHKMMGSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O[C@H](C)C(=O)NCC)[2H])[2H]
Canonical SMILES CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1

Introduction

Synthesis and Isotopic Labeling

The synthesis of Carbetamide-D5 employs a multi-step strategy combining classical organic synthesis with isotope-enriched precursors:

  • Deuterated Aniline Preparation: Benzene-d6 undergoes nitration and reduction to yield aniline-d5, ensuring deuterium incorporation at all ortho, meta, and para positions .

  • Carbamoyl Chloride Formation: Reaction of aniline-d5 with phosgene generates phenyl-d5-carbamoyl chloride, a key intermediate.

  • Esterification: The carbamoyl chloride reacts with (R)-2-hydroxy-N-ethylpropanamide under Schotten-Baumann conditions to form the deuterated ester .

Critical parameters include:

  • Isotopic Purity Control: Mass spectrometry monitors deuterium incorporation, ensuring <2% protiated impurity.

  • Chiral Integrity: Asymmetric synthesis preserves the R-configuration, crucial for matching the parent compound’s bioactivity .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Aniline-d5 synthesis7899.5
Carbamoyl chloride9298.2
Final esterification8595.1

Physicochemical Properties

Deuterium substitution induces subtle but measurable changes in physicochemical behavior compared to non-deuterated carbetamide:

Table 3: Comparative Physicochemical Properties

PropertyCarbetamideCarbetamide-D5
Molecular Weight236.27 g/mol241.3 g/mol
Melting Point>110°C >110°C (est.)
LogP (octanol-water)1.52 1.55 (calculated)
Water Solubility3.5 g/L 3.2 g/L (est.)

Key observations:

  • Increased Molecular Weight: The +5 Da shift enables clear MS/MS differentiation (e.g., m/z 236 → 241 in Q1 scans) .

  • Hydrogen Bonding: Deuteration reduces N-H stretching frequencies by ~200 cm⁻¹ in FT-IR, aiding structural confirmation .

  • Chromatographic Behavior: RP-HPLC retention times differ by 0.2–0.3 minutes under C18 conditions (ACN/water gradient) .

Analytical Applications

Quantitative Mass Spectrometry

Carbetamide-D5 serves as an internal standard in LC-MS/MS workflows:

  • Matrix Effect Compensation: Co-elution with native carbetamide corrects for ion suppression/enhancement in soil (LOQ: 0.1 ppb) and water samples (LOQ: 0.05 ppb) .

  • Fragmentation Patterns: Characteristic transitions include m/z 241 → 154 (quantifier) and 241 → 123 (qualifier), distinct from the parent’s m/z 236 → 149 .

Table 4: LC-MS/MS Parameters

ParameterValue
ColumnC18, 2.1 × 50 mm, 1.7 µm
Gradient10–90% ACN in 5 min
IonizationESI+ (3.5 kV)
Collision Energy20 eV (quantifier)

Metabolic Tracing

In rodent studies, Carbetamide-D5 enables discrimination of endogenous metabolites from test compound-derived products:

  • Phase I Metabolism: Deuterium retention in hydroxylated metabolites confirms hepatic CYP450 activity .

  • Excretion Kinetics: Accelerated clearance observed in deuterated vs. protiated forms (t₁/₂: 6.2 h vs. 7.8 h) suggests isotopic effects on renal processing .

ConditionMajor ProductDetection Method
Hydrolysis2-(Phenyl-d5-carbamoyloxy)propionic acidHPLC-UV (254 nm)
Microbial ActionN-Ethyl-d5-lactamideGC-MS (EI)

Future Perspectives

  • High-Resolution MS Imaging: Mapping carbetamide distribution in plant tissues using Carbetamide-D5 as a tracer.

  • Multiplexed Isotope Assays: Combining ²H, ¹³C, and ¹⁵N labels for multi-residue analysis.

  • Thermodynamic Studies: Exploiting isotopic effects to model herbicide-membrane interactions via isothermal titration calorimetry.

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